1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a morpholine ring attached to the purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 1,3-dimethylxanthine with nonyl bromide, followed by the introduction of the morpholine moiety through nucleophilic substitution. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and the nonyl chain play crucial roles in determining the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-octylpurine-2,6-dione: Similar structure but with an octyl chain instead of a nonyl chain.
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione: Similar structure but with a propyl chain.
Uniqueness
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its longer nonyl chain, which can influence its solubility, binding properties, and overall biological activity. This makes it distinct from its shorter-chain analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O3/c1-4-5-6-7-8-9-10-11-26-17(16-25-12-14-29-15-13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h4-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFTWCEJVVETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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